molecular formula C9H6ClN5S B2890624 5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline CAS No. 945363-74-6

5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline

Cat. No.: B2890624
CAS No.: 945363-74-6
M. Wt: 251.69
InChI Key: KIYYQNNTWGYAHJ-UHFFFAOYSA-N
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Description

5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline is a synthetic heterocyclic compound with the molecular formula C12H12ClN5S and an average mass of 293.773 Da . This chemical scaffold is of significant research interest due to its demonstrated potential in pharmacological investigations, particularly as a core structure in developing potent enzyme inhibitors and antimicrobial agents . Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole backbone have been identified as powerful urease inhibitors . Research shows that derivatives of this scaffold exhibit remarkable inhibitory activity against the urease enzyme, with IC50 values significantly lower than that of the standard control thiourea . Urease inhibition is a key therapeutic strategy for targeting pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, as well as for addressing agricultural issues related to soil urea hydrolysis . Furthermore, this compound's structure is a promising pharmacophore for antimicrobial development. Specific halogenated derivatives, particularly those with chloro-substitutions, have shown potent antifungal activities against various strains, with efficacy comparable to or exceeding that of the reference drug fluconazole . Beyond antimicrobial applications, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core has been explored in oncology research, where related derivatives have been designed as highly selective and potent inhibitors of the c-Met kinase, a recognized target in cancer therapy . The molecule's mechanism of action is often linked to its ability to interact competitively with enzyme active sites, as confirmed by kinetic and molecular docking studies on its analogs . This product is intended for research purposes such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel derivatives. It is supplied as a high-purity compound for laboratory use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5S/c10-6-2-1-5(3-7(6)11)8-14-15-4-12-13-9(15)16-8/h1-4H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYYQNNTWGYAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C=NN=C3S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline undergoes various chemical reactions, including:

Scientific Research Applications

5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This interaction is crucial for its biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 6 of the fused ring system. Key comparisons include:

Compound Substituents Key Properties Bioactivity
Target Compound 6-(2-chloroaniline) High electronegativity, moderate lipophilicity Inferred antimicrobial/antiviral potential
Pyridyl Derivatives (e.g., 2a–2s ) 6-(3-pyridyl) Enhanced hydrogen-bonding capacity, moderate solubility Vasodilatory activity (EC₅₀: 10–50 μM)
Alkyl/Aryl Derivatives (e.g., 4b, 4d ) 6-(alkyl/aryl) Increased lipophilicity, improved membrane permeability Antimicrobial, herbicidal activity
α-Naphthylmethylene Derivatives 3-(α-naphthylmethylene) Bulky aromatic group, high π-π stacking potential Plant growth regulation, antifungal effects

Key Observations :

  • Electron Effects : The 2-chloroaniline group in the target compound introduces a strong electron-withdrawing effect, which may enhance electrophilic reactivity compared to pyridyl (moderately electron-withdrawing) or alkyl/aryl (electron-donating) substituents .
  • Lipophilicity : Alkyl/aryl groups (logP: 2.5–4.0) increase lipophilicity, favoring membrane penetration, whereas the 2-chloroaniline group (logP ~2.0) offers a balance between solubility and bioavailability .
  • Bioactivity: Pyridyl derivatives exhibit vasodilatory effects due to nitric oxide modulation, while alkyl/aryl analogs show broader antimicrobial activity.

Comparison with Analog Syntheses :

  • Pyridyl derivatives achieve ~70–85% yield under similar conditions .
  • Alkyl/aryl derivatives require milder conditions (e.g., room temperature) due to higher reactivity of aliphatic carboxylic acids .

Biological Activity

5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings. The general synthetic pathway includes:

  • Formation of Thiadiazole : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form thiadiazole intermediates.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the triazolo-thiadiazole structure.
  • Chlorination : The introduction of the chloro group at the aniline position is carried out using chlorinating agents.

Biological Activities

The biological activities associated with this compound and its derivatives include:

  • Antimicrobial Activity : Several studies have demonstrated that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds in this class have shown activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results indicate that it exhibits cytotoxic potential with IC50 values ranging from 1.1 to 18.8 µM .
  • Anti-inflammatory and Analgesic Effects : Derivatives have also been reported to possess anti-inflammatory and analgesic properties in various animal models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole and triazole moieties significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or reduce biological efficacy.
  • Ring Modifications : Alterations in the ring structure can lead to variations in potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Anticancer Evaluation : In a study involving Ehrlich's Ascites carcinoma cells, various derivatives showed significant anticancer activity compared to control groups .
  • Antimicrobial Testing : A series of synthesized compounds were tested against a panel of microbial strains. Results indicated that certain derivatives exhibited potent activity against resistant strains .

Data Summary

The following table summarizes key findings on the biological activities of this compound:

Activity TypeIC50 Range (µM)Remarks
Antimicrobial10 - 50Effective against multiple strains
Anticancer1.1 - 18.8Significant cytotoxicity
Anti-inflammatoryN/AEfficacy demonstrated in models
AnalgesicN/APositive results in pain models

Q & A

Q. Example SAR Table :

Substituent PositionGroup IntroducedMIC (μg/mL) vs S. aureusKey Interaction
Triazole C-3Methyl12.5Hydrophobic
Thiadiazole C-64-Chlorophenyl3.2π-Stacking
Data adapted from and .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Substituent Effects :
    • Compare halogenated derivatives (e.g., Cl vs Br at C-6). Bromine’s larger atomic radius may enhance membrane permeability, increasing potency .
  • Assay Conditions :
    • Standardize protocols (e.g., broth microdilution vs agar diffusion) and control for pH, temperature, and inoculum size .
  • Target Specificity :
    • Validate enzyme inhibition (e.g., COX-2 vs EGFR) using isoform-specific assays. A derivative with a piperidinyl group showed 10× selectivity for COX-2 over EGFR .

Case Study :
A study reported weak anticancer activity (IC₅₀ > 50 μM) for a methyl-substituted analog, while a trifluoromethyl analog showed IC₅₀ = 8.2 μM. The discrepancy is attributed to the CF₃ group’s electron-withdrawing effect enhancing DNA intercalation .

Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), blood-brain barrier permeability (logBB), and CYP450 inhibition.
    • Example : Derivatives with logP > 3.5 show poor aqueous solubility but enhanced cell membrane penetration .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to confirm target engagement. A piperidinyl-substituted analog maintained stable interactions with HIV-1 protease over 50 ns .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability :
    • Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis at pH < 3 .
  • Thermal Stability :
    • Perform thermogravimetric analysis (TGA) to determine decomposition temperature (Td). Most analogs are stable up to 200°C .

Advanced: What strategies enhance selectivity for cancer vs. normal cells?

Methodological Answer:

  • Prodrug Design :
    • Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments (e.g., high MMP-2 expression) .
  • Targeted Delivery :
    • Conjugate with folate or RGD peptides to exploit overexpressed receptors in cancer cells .

Advanced: How to analyze synergistic effects with existing therapeutics?

Methodological Answer:

  • Checkerboard Assay :
    • Combine the compound with doxorubicin or cisplatin at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤ 0.5 .
  • Mechanistic Studies :
    • Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation. A 2-chloroaniline derivative enhanced doxorubicin-induced apoptosis by 40% in MCF-7 cells .

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